(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide
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Overview
Description
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a benzopyrone structure, fused with a succinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-ylamine and succinic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the succinamide linkage.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors, modulating their activity. The succinamide moiety enhances the compound’s binding affinity and specificity. These interactions result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid
Uniqueness
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)succinamide is unique due to its specific combination of the chromen-2-one core and succinamide moiety. This structure imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDQPBLEUGZCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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